molecular formula C4H10ClNO B7779767 [(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride

[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride

Cat. No.: B7779767
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-PGMHMLKASA-N
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Description

[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride is a chemical compound with a unique structure that includes a hydroxy group and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride typically involves the reaction of a suitable precursor with hydrochloric acid. The precursor is often a compound containing a butenyl group and a hydroxy group. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the azanium ion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor and hydrochloric acid are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride involves its interaction with specific molecular targets. The hydroxy group and azanium ion can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-1-hydroxybut-3-en-2-yl]azanium;bromide: Similar structure but with a bromide ion instead of chloride.

    [(2R)-1-hydroxybut-3-en-2-yl]azanium;fluoride: Contains a fluoride ion, which may alter its reactivity and applications.

    [(2R)-1-hydroxybut-3-en-2-yl]azanium;iodide: The iodide ion can affect the compound’s solubility and interaction with other molecules.

Uniqueness

[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride is unique due to its specific combination of a hydroxy group and an azanium ion with a chloride counterion. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CO)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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